molecular formula C19H27N3O B6789485 6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide

6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide

Cat. No.: B6789485
M. Wt: 313.4 g/mol
InChI Key: WMUZFKAIMIIIBK-UHFFFAOYSA-N
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Description

6-(Spiro[45]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide is a complex organic compound characterized by its spirocyclic structure Spiro compounds are unique in that they contain two or more rings sharing a single common atom, which in this case is a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. For example, the spirocyclic structure can be synthesized via a dialkylation reaction of an activated carbon center using dihalides or dilithio reagents . The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and low temperatures to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial and may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole ring or the spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of prolyl hydroxylase domain enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the cellular response to hypoxia, making it a potential therapeutic agent for conditions such as anemia and ischemia .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the rings.

    Indole derivatives: Compounds with an indole ring structure, which may or may not include a spirocyclic moiety.

Uniqueness

6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide is unique due to its combination of a spirocyclic structure with an indole ring, providing a distinct three-dimensional shape that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

6-(spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c20-18(23)22-12-7-14-3-4-16(13-17(14)22)21-15-5-10-19(11-6-15)8-1-2-9-19/h3-4,13,15,21H,1-2,5-12H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZFKAIMIIIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)NC3=CC4=C(CCN4C(=O)N)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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